N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C27H22N2O3 and its molecular weight is 422.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Furan- and thiophene-2-carbonyl amino acid derivatives have been shown to inhibit factor inhibiting hypoxia-inducible factor-1 (fih-1), which is a major transcription factor .
Mode of Action
Furan- and thiophene-2-carbonyl amino acid derivatives have been shown to activate hypoxia-inducible factor-α (hif-α) by inhibiting fih-1 .
Biochemical Pathways
The activation of hif-α by furan- and thiophene-2-carbonyl amino acid derivatives suggests that these compounds may affect pathways related to hypoxia and cellular response to low oxygen conditions .
Result of Action
The activation of hif-α by furan- and thiophene-2-carbonyl amino acid derivatives suggests that these compounds may induce a series of anti-hypoxic proteins that protect cells during exposure to hypoxic conditions .
Biological Activity
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, including enzyme inhibition and receptor binding. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and case studies highlighting its therapeutic potential.
Chemical Structure and Properties
The compound's structure includes a furan ring, a tetrahydroisoquinoline moiety, and a biphenyl carboxamide group. This combination contributes to its diverse biological activities. The molecular formula is C24H24N2O4 with a molecular weight of approximately 420.46 g/mol.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Furan-2-carbonyl Intermediate : Synthesized from furan-2-carboxylic acid using thionyl chloride.
- Coupling with Tetrahydroisoquinoline : Reacting the furan-2-carbonyl chloride with 1,2,3,4-tetrahydroisoquinoline in the presence of a base (e.g., triethylamine).
- Introduction of Biphenyl Group : Finalizing the product through coupling reactions that introduce the biphenyl moiety.
These synthetic routes allow for modifications that can enhance biological activity or target specific pathways.
Antitumor Activity
Research has shown that compounds with similar structural motifs exhibit significant antitumor activity. For instance, tetrahydroisoquinoline derivatives have been studied for their ability to inhibit cancer cell proliferation across various cell lines such as K562 and HepG2 . The structural characteristics of this compound suggest it may possess similar properties.
Enzyme Inhibition
The compound is hypothesized to interact with enzymes involved in inflammatory pathways. For example, studies on related compounds indicate strong inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2 isozyme . The IC50 values for related compounds range from 0.023 to 0.125 µM , suggesting that modifications to the core structure could yield potent inhibitors.
Neuroprotective Effects
Tetrahydroisoquinoline derivatives have also been investigated for their neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of the furan and isoquinoline structures may enhance antioxidant activity and protect neuronal cells from oxidative stress .
Case Studies
Several studies have explored the pharmacological potential of similar compounds:
- Anticancer Studies : A study evaluated a series of tetrahydroisoquinoline derivatives for their cytotoxic effects against various cancer cell lines. Compounds demonstrated significant growth inhibition and induced apoptosis in resistant strains of cancer cells .
- Inflammatory Response : Research on sulfonamide derivatives indicated that modifications to the tetrahydroisoquinoline scaffold could lead to enhanced anti-inflammatory responses in models of acute inflammation.
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O3/c30-26(22-10-8-20(9-11-22)19-5-2-1-3-6-19)28-24-13-12-21-14-15-29(18-23(21)17-24)27(31)25-7-4-16-32-25/h1-13,16-17H,14-15,18H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBCIYAXROXCQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.